molecular formula C11H17NO3 B1445620 Methyl 2-(2-cyanoethyl)-4,4-dimethyl-3-oxopentanoate CAS No. 1384429-23-5

Methyl 2-(2-cyanoethyl)-4,4-dimethyl-3-oxopentanoate

Cat. No. B1445620
CAS RN: 1384429-23-5
M. Wt: 211.26 g/mol
InChI Key: OBAIUDWEBDTTHB-UHFFFAOYSA-N
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Description

Methyl 2-(2-cyanoethyl)-4,4-dimethyl-3-oxopentanoate (M2CEDMOP) is a versatile and important chemical compound used in a wide variety of scientific research applications. It is a type of carboxylic acid ester, and is a key component in the synthesis of various compounds and materials. M2CEDMOP is also known as 2-cyanoethyl dimethyloxopentanoate, 2-cyanoethyl-4,4-dimethyl-3-oxopentanoic acid ester, and dimethyl 2-(2-cyanoethyl)-3-oxopentanoate.

Scientific Research Applications

Chemical Transformations and Synthesis

  • Formation of γ‐Keto Esters : Methyl 2-(2-cyanoethyl)-4,4-dimethyl-3-oxopentanoate is utilized in the formation of γ‐keto esters from β‐keto esters, involving reactions with diethylzinc and other compounds. This process is significant in organic syntheses, particularly in the creation of complex organic molecules (Ronsheim, Hilgenkamp, & Zercher, 2003).

  • Synthesis of Dimethyl 1-(Hetero)aryl-4-oxo-1,4-dihydropyridazine- 3,5-dicarboxylates : The compound is involved in synthesizing dimethyl 3-oxopentane-1,5-dioate derivatives. These derivatives are crucial for creating heteroaryl-4-oxo-1,4-dihydropyridazine-3,5-dicarboxylates, which have applications in pharmaceutical and agrochemical industries (Pahovnik et al., 2008).

  • Synthesis of Poly(vinylidene fluoride) Hollow Fiber Membranes : The compound, as part of RhodiasolvⓇ PolarClean, is used in preparing poly(vinylidene fluoride) hollow fiber membranes. These membranes have significant applications in water treatment and purification processes (Hassankiadeh et al., 2015).

  • Study of Physicochemical Properties : A study focused on the physicochemical properties of Rhodiasolv®Polarclean, which contains methyl-5-(dimethylamino)-2-methyl-5-oxopentanoate. Understanding these properties is crucial for its application as an alternative to hazardous solvents in chemical processes (Randová et al., 2016).

Biochemical and Medical Research

  • Metabolism in Pancreatic Islets : Research has explored how 4-methyl-2-oxopentanoate, a related compound, is metabolized in rat pancreatic islets. This research helps understand the biochemical pathways in islet cells, which is significant for diabetes research (Hutton, Sener, & Malaisse, 1979).

  • Study on Branched Chain Oxoacid Oxidation in Liver : Investigating the oxidation of 4-methyl-2-oxopentanoate in rat liver mitochondria provides insights into the metabolic pathways of branched-chain amino acids. This understanding is crucial for studying metabolic diseases and energy metabolism in cells (May, Aftring, & Buse, 1980).

properties

IUPAC Name

methyl 2-(2-cyanoethyl)-4,4-dimethyl-3-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-11(2,3)9(13)8(6-5-7-12)10(14)15-4/h8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBAIUDWEBDTTHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(CCC#N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001164978
Record name Pentanoic acid, 2-(2-cyanoethyl)-4,4-dimethyl-3-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001164978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1384429-23-5
Record name Pentanoic acid, 2-(2-cyanoethyl)-4,4-dimethyl-3-oxo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384429-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentanoic acid, 2-(2-cyanoethyl)-4,4-dimethyl-3-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001164978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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